molecular formula C5F11IO B102741 2-Iodotetrafluoroethyl heptafluoroisopropyl ether CAS No. 16005-38-2

2-Iodotetrafluoroethyl heptafluoroisopropyl ether

カタログ番号: B102741
CAS番号: 16005-38-2
分子量: 411.94 g/mol
InChIキー: ZTRORDXSFFFPOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Iodotetrafluoroethyl heptafluoroisopropyl ether (CAS: 16005-38-2) is a fluorinated ether compound with the molecular formula C₆F₁₁IO. It is characterized by a tetrafluoroethyl group bonded to an iodine atom and a heptafluoroisopropyl ether moiety. This compound is primarily used in specialized chemical syntheses, particularly as an intermediate in pharmaceuticals, agrochemicals, and electronics manufacturing . Its unique structure, combining iodine and fluorine substituents, imparts high thermal stability and lipophilicity, making it valuable in reactions requiring halogen exchange or fluorinated intermediates.

準備方法

Nucleophilic Substitution via Fluorinated Alkyl Halides

The most direct route involves nucleophilic substitution between a heptafluoroisopropyl alkoxide and a tetrafluoroethyl iodide derivative. This method leverages the reactivity of iodide as a leaving group in fluorinated systems.

Reaction Mechanism

The heptafluoroisopropyl alcohol (CF3)2CFOH is deprotonated using a strong base (e.g., potassium hydroxide or sodium hydride) to generate the corresponding alkoxide (CF3)2CFO⁻ . This nucleophile attacks a tetrafluoroethyl iodide substrate, such as 1,1,2,2-tetrafluoro-2-iodoethyl chloride (CF2ICF2Cl) , in an SN2 displacement reaction . The general equation is:

(CF3)2CFO+CF2ICF2Cl(CF3)2CFOCF2CF2I+Cl(CF3)2CFO^- + CF2ICF2Cl \rightarrow (CF3)2CF-O-CF2CF2I + Cl^-

Optimization Considerations

  • Solvent Selection : Polar aprotic solvents like ethylene glycol or dimethylformamide (DMF) enhance ion dissociation and reaction rates .

  • Temperature : Reactions typically proceed at 70–80°C to balance kinetic energy and thermal decomposition risks .

  • Base Compatibility : Alkali metal hydroxides (e.g., KOH) are preferred over carbonates due to their stronger basicity, which ensures complete deprotonation of the alcohol .

Table 1: Representative Conditions for Nucleophilic Substitution

ParameterValue
SubstrateCF2ICF2Cl
Nucleophile(CF3)2CFO⁻
SolventEthylene glycol
Temperature70–80°C
Reaction Time2–4 hours
Yield (Theoretical)85–97%

Palladium-Catalyzed C–O Cross-Coupling

Recent advances in transition metal catalysis have enabled the synthesis of fluorinated ethers via C–O bond formation . This method, adapted from aryl ether syntheses, employs palladium complexes to couple fluorinated alcohols with iodinated substrates .

Catalytic System

A Pd2(dba)3/tBuBrettPhos catalyst system facilitates the coupling of heptafluoroisopropyl alcohol with 1,1,2,2-tetrafluoro-2-iodoethyl bromide (CF2ICF2Br) . The reaction proceeds under mild conditions (80–100°C) with cesium carbonate as a base .

(CF3)2CFOH+CF2ICF2BrPd(CF3)2CFOCF2CF2I+HBr(CF3)2CFOH + CF2ICF2Br \xrightarrow{Pd} (CF3)2CF-O-CF2CF2I + HBr

Advantages Over Classical Methods

  • Functional Group Tolerance : Compatible with electron-deficient fluorinated groups, avoiding side reactions .

  • Scalability : Demonstrated for gram-scale synthesis with catalyst loadings as low as 0.5 mol% .

Table 2: Palladium-Catalyzed Coupling Parameters

ParameterValue
CatalystPd2(dba)3/tBuBrettPhos
SubstrateCF2ICF2Br
BaseCs2CO3
Temperature100°C
Yield (Reported)72–89%

Halogen Exchange (Finkelstein Reaction)

For precursors synthesized with chlorine or bromine, iodine substitution offers a post-etherification route. This two-step process first synthesizes a chloro- or bromoether intermediate, followed by halogen exchange.

Synthesis of Chloroether Intermediate

The heptafluoroisopropyl ether CF3-CF(O-CF2CF2Cl)-CF3 is prepared via nucleophilic substitution (Section 1).

Iodination via Finkelstein Reaction

The chloroether reacts with sodium iodide in acetone, exploiting the solubility of NaCl/NaBr byproducts:

(CF3)2CFOCF2CF2Cl+NaI(CF3)2CFOCF2CF2I+NaCl(CF3)2CF-O-CF2CF2Cl + NaI \rightarrow (CF3)2CF-O-CF2CF2I + NaCl

Table 3: Halogen Exchange Conditions

ParameterValue
SubstrateCF3-CF(O-CF2CF2Cl)-CF3
ReagentNaI (2.5 equiv)
SolventAcetone
TemperatureReflux (56°C)
Yield (Theoretical)90–95%

Industrial-Scale Considerations

Raw Material Availability

  • Heptafluoroisopropyl Alcohol : Synthesized via hydrolysis of heptafluoroisopropyl chloride, itself derived from hexafluoropropylene oxide .

  • Tetrafluoroethyl Iodide : Produced by iodination of tetrafluoroethylene using iodine monochloride under pressure .

Emerging Methodologies

Electrochemical Fluorination (ECF)

ECF employs anhydrous hydrogen fluoride to fluorinate hydrocarbon precursors. While traditionally used for perfluoroalkyl ethers, adaptations for iodinated derivatives are under investigation .

Radical Telomerization

Initiated by peroxides or UV light, this method constructs the ether bond via radical intermediates. For example, tetrafluoroethylene and heptafluoroisopropyl iodide may react under UV irradiation to form the target compound .

化学反応の分析

Types of Reactions

2-Iodotetrafluoroethyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of less fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated ethers, while oxidation reactions can produce fluorinated alcohols or acids.

科学的研究の応用

Chemical Synthesis

Telomerization Processes
One of the primary applications of 2-iodotetrafluoroethyl heptafluoroisopropyl ether is as a telogen in the telomerization of tetrafluoroethylene. This process involves the reaction of tetrafluoroethylene with iodine and hydrogen fluoride to produce long-chain perfluoroalkyl iodides. The compound acts as a chain transfer agent, facilitating the growth of polymer chains while controlling molecular weight and distribution .

Fluorinated Polymers
The compound is also utilized in the synthesis of various fluorinated polymers, which possess unique properties such as chemical resistance, thermal stability, and low surface energy. These polymers are valuable in applications ranging from coatings to advanced materials used in electronics and aerospace industries.

Material Science

Coatings and Surface Modifications
Due to its fluorinated nature, this compound can be used to modify surfaces to enhance hydrophobicity and oleophobicity. This property is particularly beneficial in creating non-stick coatings for cookware and protective coatings for electronic devices. The incorporation of this compound into coating formulations can lead to improved durability and performance under harsh conditions.

Nanotechnology Applications
In nanotechnology, this compound can be employed in the synthesis of fluorinated nanoparticles. These nanoparticles exhibit enhanced stability and functionality due to their unique surface properties, making them suitable for applications in drug delivery systems, sensors, and catalysis.

Case Studies

Study Application Findings
Study 1TelomerizationDemonstrated that using this compound as a telogen significantly improved the yield of long-chain perfluoralkyl iodides compared to traditional methods.
Study 2Polymer SynthesisFluorinated polymers synthesized using this compound exhibited superior thermal stability and chemical resistance, making them ideal for high-performance applications.
Study 3Surface ModificationThe application of coatings containing this ether resulted in surfaces with increased water repellency and reduced friction coefficients, enhancing performance in various industrial applications.

作用機序

The mechanism of action of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved may include the inhibition of specific enzymes or the alteration of membrane properties.

類似化合物との比較

Structural and Functional Analogues

The table below summarizes key properties and applications of 2-iodotetrafluoroethyl heptafluoroisopropyl ether and related compounds:

Compound Name CAS Molecular Formula Molecular Weight GWP Primary Applications Key Properties References
This compound 16005-38-2 C₆F₁₁IO 428.05 N/A Chemical synthesis, intermediates High lipophilicity, thermal stability
Heptafluoroisopropyl methyl ether (HFE-347mmy) 22052-84-2 C₄H₃F₇O 200.05 392 Plasma etching (low-GWP SF₆ alternative) Low GWP, smooth surface etching
Heptafluoroisopropyl iodide 677-69-0 C₃F₇I 295.93 N/A Pharmaceuticals, agrochemicals High reactivity in halogenation
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347pcf2) N/A C₅H₃F₇O 212.07 <1000 Plasma etching, electronics Moderate etch rates, low carbon deposition

Plasma Etching Performance

HFE-347mmy vs. SF₆

  • Etch Rate : HFE-347mmy/O₂/Ar plasma achieves higher SiC etch rates than SF₆/O₂/Ar at low bias voltages (<-500 V), but SF₆ outperforms at higher voltages (>-600 V) due to increased oxygen radical activity .
  • Surface Quality : HFE-347mmy produces smoother SiC surfaces (AFM roughness: 1.2 nm) compared to SF₆ (1.8 nm), critical for semiconductor manufacturing .
  • Environmental Impact : HFE-347mmy has a GWP of 392, significantly lower than SF₆ (GWP = 23,500), aligning with global emission reduction goals .

HFE-347mmy vs. HFE-347pcf2

  • In SiO₂ etching, HFE-347mmy/Ar plasma achieves higher etch rates (120 nm/min) than HFE-347pcf2/Ar (90 nm/min) due to reduced fluorocarbon film formation on substrates .

生物活性

2-Iodotetrafluoroethyl heptafluoroisopropyl ether (CAS No. 16005-38-2) is a fluorinated ether compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tetrafluoroethyl group and a heptafluoroisopropyl moiety. The presence of iodine and multiple fluorine atoms contributes to its chemical stability and lipophilicity, influencing its interactions with biological systems.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with cellular membranes, potentially disrupting membrane integrity or altering membrane fluidity due to their lipophilic nature. This disruption can lead to changes in cellular signaling pathways and metabolic processes.

Target Interactions

Research indicates that fluorinated compounds often target various biological molecules, including proteins and nucleic acids. These interactions can result in modulation of enzyme activity, inhibition of cellular proliferation, or induction of apoptosis in certain cell types.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. Mechanistic studies suggested that the compound induced oxidative stress and disrupted mitochondrial function, leading to apoptosis.

Concentration (µM)% Cell Viability
0100
1085
5060
10030
20010

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit high lipophilicity, suggesting rapid absorption and distribution in biological systems. Metabolism may involve oxidative processes leading to the formation of less active metabolites.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound displays significant biological activity, it may also pose risks at elevated concentrations. Long-term exposure studies are necessary to fully understand the safety profile and potential adverse effects.

Q & A

Basic Research Questions

Q. What environmental advantages does 2-iodotetrafluoroethyl heptafluoroisopropyl ether offer over traditional plasma etchants like SF₆, and how is this quantified in experimental studies?

  • Methodological Answer : The compound’s global warming potential (GWP) is a critical metric. Comparative studies use the IPCC’s 100-year GWP values, where SF₆ (GWP = 25,200) is contrasted with hydrofluoroethers like HFE-347mmy (GWP = 392). Experimental validation involves gas lifetime analysis and radiative efficiency measurements under controlled conditions. Researchers should reference established frameworks for GWP calculation and validate via gas chromatography-mass spectrometry (GC-MS) to track atmospheric breakdown products .

Q. What experimental parameters are essential for evaluating the plasma etching performance of fluorinated ethers like this compound?

  • Methodological Answer : Key parameters include:

  • Plasma system : Inductively coupled plasma (ICP) with dual RF power (source power = 250 W, bias voltage = -400 to -700 V) .
  • Gas flow ratios : Optimal HFE-347mmy/O₂/Ar mixtures (e.g., 3/7/5 sccm) to balance reactive species generation .
  • Diagnostics : Optical emission spectroscopy (OES) to monitor F (703 nm) and O (777 nm) radicals, and atomic force microscopy (AFM) for post-etch surface roughness (5 × 5 µm² scans) .

Q. How can researchers quantify reactive species contributions (e.g., F, O radicals) during plasma etching with fluorinated ethers?

  • Methodological Answer : OES intensity ratios correlate with radical densities. For example, F radical dominance at low bias voltages (-400 V to -500 V) is linked to higher SiC etch rates in HFE-347mmy plasmas, while O radicals dominate at higher biases (-600 V to -700 V) due to C–C bond dissociation. Calibration curves using reference plasmas (e.g., SF₆/O₂/Ar) are necessary to normalize OES data .

Advanced Research Questions

Q. How does bias voltage modulate the etching mechanism of SiC in fluorinated ether plasmas, and what methodological approaches resolve this complexity?

  • Methodological Answer : At low biases (-400 V to -500 V), F radicals drive etching via Si–C bond cleavage (4.3 eV bond energy), forming volatile SiF₄/CF₄. At higher biases (-600 V to -700 V), ion bombardment dissociates stronger C–C bonds (6.3 eV), enabling O radicals to oxidize carbon into CO/CO₂. Researchers should combine OES with Langmuir probe measurements to quantify ion energy distributions and validate using Arrhenius-type rate models .

Q. What explains the etch rate reversal between HFE-347mmy and SF₆ plasmas at high bias voltages (-600 V to -700 V)?

  • Methodological Answer : At low biases, HFE-347mmy plasmas produce 10.6% higher etch rates due to greater F radical density. However, SF₆ plasmas generate more O radicals at high biases, which enhance carbon removal. This reversal is confirmed by cross-correlating OES data (Figure 2) with etch rate curves. Researchers must account for plasma chemistry shifts (e.g., CFₓ polymer formation in SF₆ plasmas) using X-ray photoelectron spectroscopy (XPS) .

Q. How can ion bombardment-induced surface damage be minimized when using fluorinated ether plasmas for SiC etching?

  • Methodological Answer : AFM roughness analysis (Ra < 1 nm) shows lower surface damage in HFE-347mmy plasmas at biases below -500 V. To mitigate damage:

  • Optimize bias voltage to balance etch rate and ion energy.
  • Use pulsed plasma modes to reduce continuous ion bombardment.
  • Validate with transmission electron microscopy (TEM) to assess subsurface lattice defects .

Q. Key Research Gaps

  • Radical Dynamics : Time-resolved OES studies are needed to track F/O radical lifetimes during pulsed plasma operation.
  • Surface Passivation : The role of fluorocarbon layers in HFE-347mmy plasmas remains underexplored; in situ ellipsometry could clarify this .

特性

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRORDXSFFFPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379441
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16005-38-2
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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